2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide
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Overview
Description
2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. This compound features a unique structure that includes a chloro-substituted benzene ring, a sulfonamide group, and an isoxazole ring. The presence of these functional groups makes it a valuable compound in various fields of scientific research.
Mechanism of Action
Target of Action
Isoxazole derivatives are known to interact with a variety of biological targets due to their chemical diversity .
Mode of Action
Isoxazole derivatives are known for their diverse biological activities, which can be attributed to their interactions with various biological targets . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context.
Biochemical Pathways
Isoxazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Isoxazole derivatives are known for their diverse biological activities, which can result in a variety of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride under basic conditions.
Final Coupling: The final step involves coupling the isoxazole derivative with the sulfonamide intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of eco-friendly solvents and catalysts to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isoxazole ring.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of oxazoles or other oxidized derivatives.
Reduction Products: Reduction typically yields reduced forms of the isoxazole ring.
Scientific Research Applications
2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-(((3,4-dimethyl-5-isoxazolyl)amino)sulfonyl)phenyl)benzamide
- Various Isoxazole Derivatives : These include compounds with similar isoxazole rings but different substituents .
Uniqueness
2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound in research .
Properties
IUPAC Name |
2-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c17-14-8-4-5-9-16(14)23(20,21)18-11-13-10-15(19-22-13)12-6-2-1-3-7-12/h1-10,18H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFPJQNEMSEPDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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